Cerbinal

説明

Cerbinal is a natural product found in Gardenia jasminoides, Cerbera, and other organisms with data available.

科学的研究の応用

医学:グルタミン酸受容体との相互作用

Cerbinalは、神経疾患において重要な役割を果たすAMPA受容体のグルタミン酸受容体2(GluR2)サブユニットとの相互作用について研究されています。 計算機による調査では、他の化合物がGluR2と安定な結合を形成する可能性がある一方、this compoundは構造変化を引き起こすことが示唆されており、独自の作用機序を示唆しています .

環境科学:環境に優しい用途

環境科学では、this compoundは環境に優しい殺虫剤、殺菌剤、および抗真菌剤としての可能性が認められています。 研究では、農作物の害虫や病気を管理するためのthis compoundの使用が強調されており、持続可能な農業慣行に貢献しています .

工業プロセス:抗真菌特性

This compoundの抗真菌特性は、真菌の汚染が製品の品質または安全性を損なう可能性のあるセクターにおいて、特に工業プロセスにとって重要です。 様々な真菌株に対するその有効性により、バイオベースの保存戦略の候補となっています .

バイオテクノロジー:抗真菌化合物

バイオテクノロジー研究では、this compoundは強力な抗真菌化合物として特定されており、新規抗真菌剤の開発に利用できます。 真菌病原体に対するその有効性は、作物の保護と、おそらく医薬品への応用における役割を支持しています .

農業研究:害虫駆除剤

This compoundとその類似体は、新規害虫駆除剤として合成され、評価されています。 一部の誘導体は、this compound自体よりも高い抗TMV(タバコモザイクウイルス)活性を示しており、植物保護製品の開発の可能性を示唆しています .

材料科学:合成と特性

材料科学では、ゲニピンからのthis compoundの合成とその芳香族特性が注目されています。 その化学構造と反応性を理解することは、特定の所望の特性を持つ新素材の開発につながります .

作用機序

Target of Action

Cerbinal is a natural compound isolated from the plant species Cerbera odollam, also known as the “suicide tree” due to its potent toxicity . The primary target of this compound is believed to be the heart muscle cells, specifically the calcium ion channels within these cells . The compound acts as a cardiac glycoside toxin, disrupting the normal function of the heart by blocking these channels .

Mode of Action

This compound’s mode of action is primarily through its interaction with calcium ion channels in heart muscle cells . By blocking these channels, this compound disrupts the normal flow of calcium ions, which are crucial for the contraction and relaxation of the heart muscle. This disruption can lead to a significant alteration in the heartbeat, often resulting in fatality .

Biochemical Pathways

It is known that the compound’s action on calcium ion channels disrupts the normal functioning of the heart, leading to potentially fatal arrhythmias

Result of Action

The primary result of this compound’s action is a disruption of the normal heartbeat, leading to potentially fatal arrhythmias . This is due to the compound’s effect on calcium ion channels in heart muscle cells, which are crucial for the normal contraction and relaxation of the heart .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, Cerbera odollam, is commonly found in wet, marshy areas along seashores and rivers . The specific environmental conditions in these areas could potentially influence the potency and efficacy of this compound.

生化学分析

Biochemical Properties

Cerbinal interacts with various biomolecules in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound was found to be not stable in the ligand-binding domain of GluR2 and induced a significant change in the structure of GluR2 .

特性

IUPAC Name |

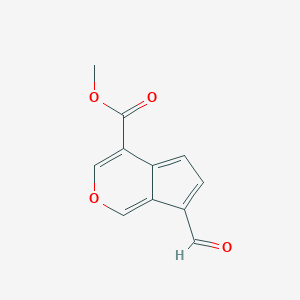

methyl 7-formylcyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-11(13)10-6-15-5-9-7(4-12)2-3-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHQFFOWCUDBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C2C1=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

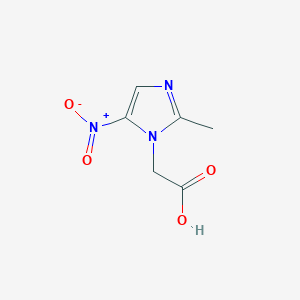

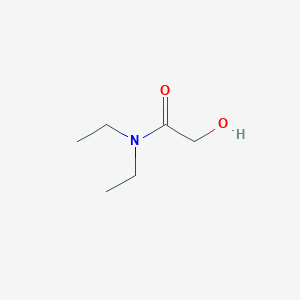

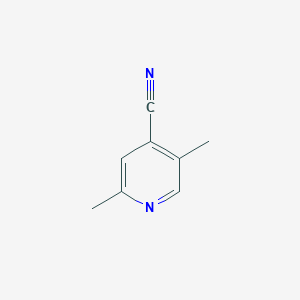

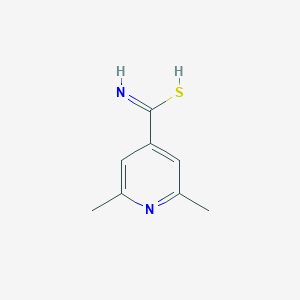

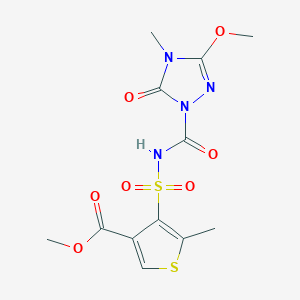

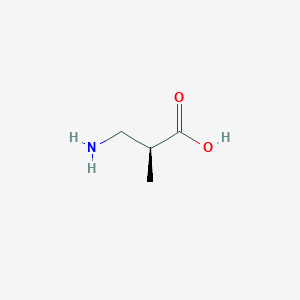

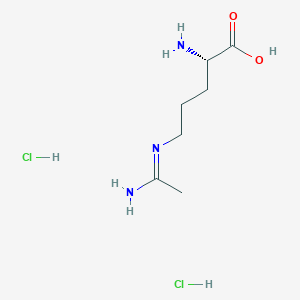

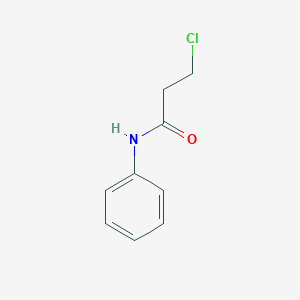

Feasible Synthetic Routes

Q1: What is cerbinal and where is it found?

A1: this compound is a naturally occurring compound classified as an iridoid, a type of secondary metabolite found in various plants. It was first isolated from the bark of the Cerbera manghas L. tree . Later, it was also discovered in Gardenia jasminoides Ellis .

Q2: What is the molecular structure of this compound?

A2: this compound is characterized by a unique Δ3,5,7,9-tetraene aromatic 10 π-system. Its molecular formula is C11H8O4 and it has a molecular weight of 204.18 g/mol . Structurally, it features a 10-formyl and 11-carbomethoxy residue attached to its iridoid skeleton .

Q3: What are the reported biological activities of this compound?

A3: Research suggests that this compound exhibits a range of biological activities, notably:

- Antifungal activity: It demonstrates potent antifungal properties, particularly against Puccinia coronata f. sp. avenae, the oat crown rust fungus .

- Antiviral activity: Studies have shown this compound possesses inhibitory effects against the Tobacco Mosaic Virus (TMV) .

- Insecticidal activity: While less potent than its antiviral activity, this compound exhibits some insecticidal activity against the diamondback moth (Plutella xylostella) .

Q4: Has this compound been investigated using computational chemistry methods?

A5: Yes, molecular docking studies have been conducted to investigate the interaction between this compound and the Tobacco Mosaic Virus (TMV) protein . Additionally, molecular dynamics simulations have been used to study this compound's interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor. This research suggested that this compound might induce significant structural changes in GluR2 .

Q5: Are there any efficient synthetic routes for this compound?

A6: Yes, this compound can be efficiently synthesized from (+)-genipin, a readily available starting material. A notable synthetic approach involves a six-step process, including a key dehydration step of the hemiacetal followed by dehydrogenation using DDQ . Another method highlights the formation of the core structure through a Diels-Alder reaction followed by aromatization and final modifications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。